molecular formula C10H12O4 B1421990 2,4-Dimethoxy-3-methylbenzoic acid CAS No. 81574-49-4

2,4-Dimethoxy-3-methylbenzoic acid

Cat. No. B1421990
CAS RN: 81574-49-4
M. Wt: 196.2 g/mol
InChI Key: NNTRIOQTTOYTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-3-methylbenzoic acid is an organic compound with a molecular weight of 196.1999 . It is also known by other names such as Veratric acid, methyl ester; Methyl veratrate; Methyl 3,4-dimethoxybenzoate; 3,4-Dimethoxybenzoic acid methyl ester; Methyl ester of 3,4-Dimethoxybenzoic acid .


Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, found in calichemicin antibiotics, involves preparative scale synthesis from readily available materials. These processes highlight the potential of 2,4-Dimethoxy-3-methylbenzoic acid derivatives in antibiotic research (Laak & Scharf, 1989).
  • Studies on compounds like 4,6-dimethoxy-2-hydroxy-3-methylbenzoic acid and 2,4-dimethoxy-6-hydroxy-3-methylbenzoic acid have investigated their potential in synthesizing natural substances such as crocynol. Crystallographic studies confirm their structure, suggesting a role in materials science and pharmaceuticals (Chantrapromma et al., 2017).

Photostabilization and Photodegradation

  • Research on the photostabilization mechanism of similar compounds, like 1,4-dihydro-2-methylbenzoic acid, with a lignin model compound suggests potential applications in the paper industry, particularly in enhancing the photostability of high-yield pulps (Harvey, Cook, & Ragauskas, 1997).

Coordination Polymers and Chemical Properties

  • Research on coordination polymers involving compounds like 3-methylbenzoic acid, which is structurally related to this compound, sheds light on their use in the development of new materials. These studies explore their structural characteristics and properties like photo-luminescence, which can have applications in material science and chemistry (Xiang, 2011).

Potential Medical Applications

  • Studies on similar compounds like 3,5-dimethoxy-4-hydroxy benzoic acid indicate potential medical applications, such as anti-sickling properties, suggesting a role in the treatment of sickle cell disease. This opens up avenues for further research in pharmaceuticals and medicine (Gamaniel et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, 2,4-Dimethylbenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2,4-dimethoxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6-8(13-2)5-4-7(10(11)12)9(6)14-3/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTRIOQTTOYTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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